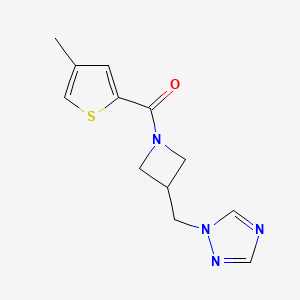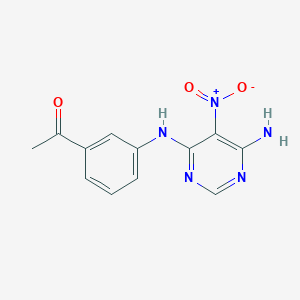
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino and nitro groups, connected to a phenyl ring via an amino linkage, and further attached to an ethanone group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Nitration and Amination: The pyrimidine ring undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group. Subsequent reduction and amination introduce the amino group.
Coupling with Phenyl Ring: The amino-substituted pyrimidine is then coupled with a phenyl ring through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of Ethanone Group: Finally, the ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Researchers explore its potential as a pharmaceutical intermediate for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone can be compared with similar compounds such as:
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)propanone: Similar structure but with a propanone group instead of ethanone, affecting its reactivity and applications.
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)butanone: Contains a butanone group, leading to different physical and chemical properties.
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanol: The ethanone group is replaced with an ethanol group, impacting its solubility and biological activity.
Properties
IUPAC Name |
1-[3-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7(18)8-3-2-4-9(5-8)16-12-10(17(19)20)11(13)14-6-15-12/h2-6H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIFUVZNKBVWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)
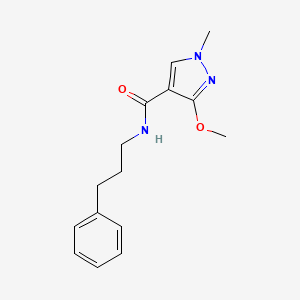
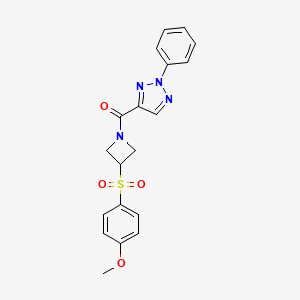
![tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B2695742.png)
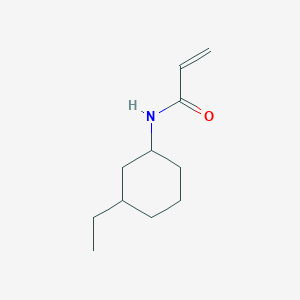
![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)
![4-[1-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2695749.png)
![2-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2695751.png)
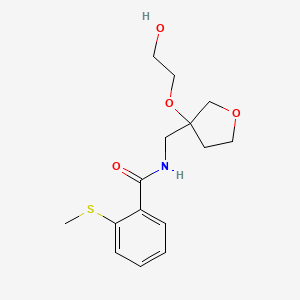
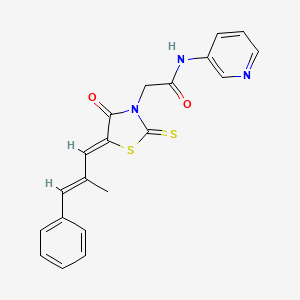
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2695754.png)
![N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE](/img/structure/B2695756.png)
![Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate](/img/structure/B2695757.png)
